![molecular formula C6H4N4O2 B1357078 Ácido [1,2,4]Triazolo[4,3-B]piridazina-6-carboxílico CAS No. 56434-29-8](/img/structure/B1357078.png)

Ácido [1,2,4]Triazolo[4,3-B]piridazina-6-carboxílico

Descripción general

Descripción

“[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is a chemical compound that belongs to the class of triazolopyridazines . It is used in various scientific and pharmaceutical research .

Synthesis Analysis

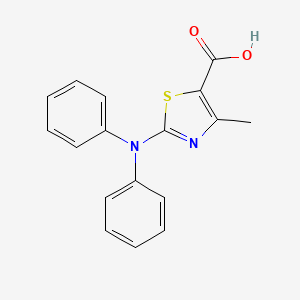

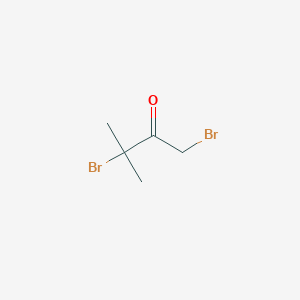

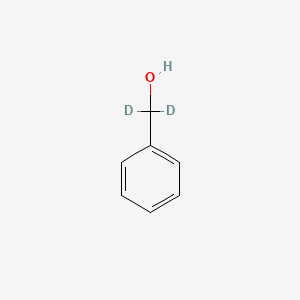

The synthesis of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” and its derivatives involves several steps. For instance, the substituted acetophenones, glyoxylic acid monohydrate, and acetic acid are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is then heated and stirred under reflux for 2-10 hours .

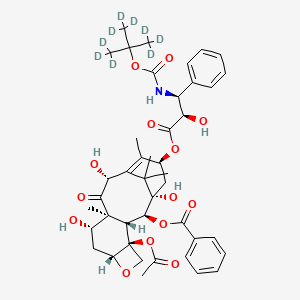

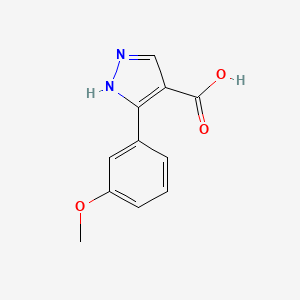

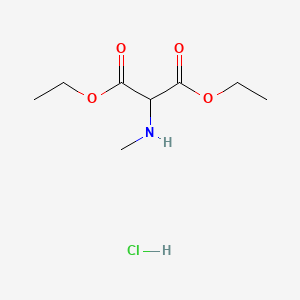

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is complex and unique. It contains a triazolopyridazine core, which is a fused ring system incorporating a triazole and a pyridazine .

Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” are diverse and can lead to a variety of products. For example, it can undergo reactions with substituted acetophenones and glyoxylic acid monohydrate to form new compounds .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de triazolo pirazina, que son estructuralmente similares al “Ácido [1,2,4]Triazolo[4,3-B]piridazina-6-carboxílico”, se han sintetizado y evaluado por su actividad antibacteriana . Algunos de estos compuestos mostraron actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas .

Química Medicinal

Las triazolo pirazinas y piridazinas se han utilizado en química medicinal para diversos fines . Por ejemplo, algunos de estos compuestos han mostrado una potente inhibición de la proteína quinasa del factor de transición mesenquimal-epitelial (c-Met) . También han demostrado actividad moduladora alostérica de GABA A .

Sondas Fluorescentes

Las triazolo pirazinas y piridazinas se han utilizado como sondas fluorescentes . Estos compuestos se pueden utilizar para detectar o medir procesos biológicos, proporcionando información valiosa sobre las funciones celulares .

Unidades Estructurales de Polímeros

Estos compuestos se han incorporado a polímeros para su uso en células solares . Las propiedades únicas de estos heterociclos los hacen adecuados para su uso en el desarrollo de nuevos materiales .

Agentes Anticancerígenos de Mama

Las bis(1,2,4-triazolo[3,4- b ][1,3,4]tiadiazinas), que son estructuralmente similares al “this compound”, se han sintetizado y evaluado por su actividad citotóxica contra líneas celulares de cáncer de mama .

Materiales Energéticos

Se han desarrollado materiales energéticos muy termoestables basados en un triazol fusionado, que es estructuralmente similar al “this compound” . Estos materiales tienen buenas estabilidades térmicas y propiedades de detonación comparables, destacando su potencial de aplicación como materiales energéticos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .

Biochemical Pathways

Inhibition of c-met and vegfr-2 kinases can disrupt several cellular processes, including cell growth, survival, and angiogenesis .

Result of Action

Similar compounds have shown to inhibit cell growth and induce apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By modulating these pathways, the compound can either promote or inhibit cell proliferation, depending on the cellular context . Furthermore, [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of various genes, impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and coordination with metal ions . Additionally, the compound can induce conformational changes in proteins, altering their function and stability . These molecular interactions ultimately result in changes in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, the compound may undergo chemical degradation, leading to the formation of inactive or less active metabolites . In in vitro studies, the temporal effects of the compound have been observed to vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid in animal models are dose-dependent . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these effects varies depending on the animal model and the route of administration . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of key metabolites, thereby affecting the overall metabolic flux within cells . The compound’s metabolism often involves phase I and phase II reactions, leading to the formation of various metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments . The compound’s distribution can be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid is a key determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKUXSHZWHEBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480778 | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56434-29-8 | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

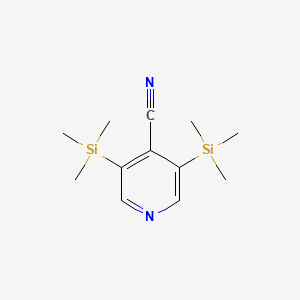

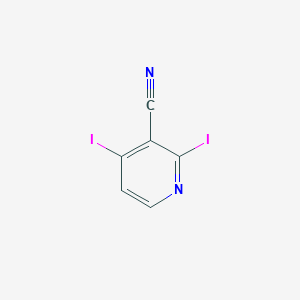

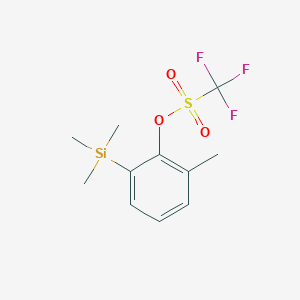

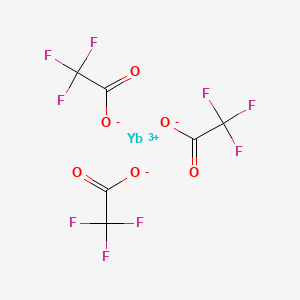

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.